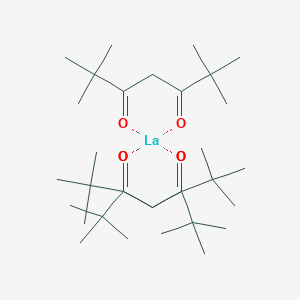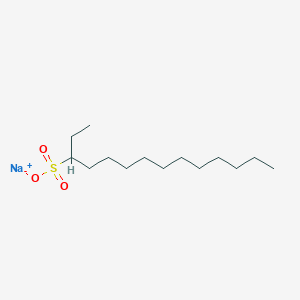
Butyltriphenylphosphonium chloride
Übersicht
Beschreibung
Butyltriphenylphosphonium Chloride (BTPC) is a white to greyish powder with the chemical formula C22H24ClP . It is a quaternary phosphonium salt used in organic synthesis as a Wittig reagent and as a phase transfer catalyst .
Molecular Structure Analysis
The molecular formula of BTPC is C22H24ClP . The InChI string isInChI=1S/C22H24P.ClH/c1-2-3-19-23 (20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 . The Canonical SMILES is CCCC [P+] (C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC=C3. [Cl-] . Chemical Reactions Analysis
BTPC is used in various reactions such as Free radical 5- exo -dig cyclization, Intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, Dimerization of α-olefins, Alkylidenation of hydrazides for synthesis of indoles, and Tandem cyclization and 1,2-thiolate shift of nitrogen ylides .Physical And Chemical Properties Analysis
The molecular weight of BTPC is 354.8 g/mol . The melting range is between 223 °C and 226 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Summary : Butyltriphenylphosphonium chloride is used in organic synthesis . It’s a type of organophosphorus compound, which are known for their reactivity and versatility .
- Method : The specific methods of application in organic synthesis can vary widely depending on the reaction. Typically, it would be used as a reagent or catalyst in a reaction .
- Results : The outcomes of these reactions can also vary widely. In general, organophosphorus compounds can help to facilitate or speed up organic reactions .
Phase Transfer Catalyst
- Summary : Butyltriphenylphosphonium chloride is used as a phase transfer catalyst . Phase transfer catalysts are used to facilitate the migration of a reactant from one phase to another .
- Method : In a typical application, the phase transfer catalyst would be added to a reaction mixture that includes reactants in different phases. The catalyst helps to increase the solubility and reactivity of the reactants .
- Results : The use of a phase transfer catalyst can help to increase the yield and speed of a reaction .
Wittig Reagent
- Summary : Butyltriphenylphosphonium chloride is used as a Wittig reagent . Wittig reagents are used in the Wittig reaction, which is a method for forming alkenes .
- Method : In a typical Wittig reaction, the Wittig reagent is reacted with an aldehyde or ketone to form an alkene .
- Results : The Wittig reaction is a reliable method for forming alkenes, which are important compounds in organic chemistry .
Epoxy Resin Accelerator
- Summary : Butyltriphenylphosphonium chloride is used to accelerate the cure of phenolic-based epoxy resins .
- Method : The compound is mixed with the resin, acting as a catalyst to speed up the curing process .
- Results : The use of this compound can reduce the curing time of the resin, making the production process more efficient .
Fluoroelastomer Accelerator
- Summary : Butyltriphenylphosphonium chloride is used in the production of certain fluoroelastomers .
- Method : Similar to its use with epoxy resins, the compound is mixed with the fluoroelastomer to speed up the production process .
- Results : The use of this compound can make the production of fluoroelastomers more efficient .
Thermosetting Powder Coating Accelerator
- Summary : Butyltriphenylphosphonium chloride is used to accelerate the cure of thermosetting powder coatings .
- Method : The compound is mixed with the coating material, acting as a catalyst to speed up the curing process .
- Results : The use of this compound can reduce the curing time of the coating, making the production process more efficient .
Organic Synthesis
- Summary : Butyltriphenylphosphonium chloride is used in organic synthesis . It’s a type of organophosphorus compound, which are known for their reactivity and versatility .
- Method : The specific methods of application in organic synthesis can vary widely depending on the reaction. Typically, it would be used as a reagent or catalyst in a reaction .
- Results : The outcomes of these reactions can also vary widely. In general, organophosphorus compounds can help to facilitate or speed up organic reactions .
Phase Transfer Catalyst
- Summary : Butyltriphenylphosphonium chloride is used as a phase transfer catalyst . Phase transfer catalysts are used to facilitate the migration of a reactant from one phase to another .
- Method : In a typical application, the phase transfer catalyst would be added to a reaction mixture that includes reactants in different phases. The catalyst helps to increase the solubility and reactivity of the reactants .
- Results : The use of a phase transfer catalyst can help to increase the yield and speed of a reaction .
Wittig Reagent
- Summary : Butyltriphenylphosphonium chloride is used as a Wittig reagent . Wittig reagents are used in the Wittig reaction, which is a method for forming alkenes .
- Method : In a typical Wittig reaction, the Wittig reagent is reacted with an aldehyde or ketone to form an alkene .
- Results : The Wittig reaction is a reliable method for forming alkenes, which are important compounds in organic chemistry .
Epoxy Resin Accelerator
- Summary : Butyltriphenylphosphonium chloride is used to accelerate the cure of phenolic-based epoxy resins .
- Method : The compound is mixed with the resin, acting as a catalyst to speed up the curing process .
- Results : The use of this compound can reduce the curing time of the resin, making the production process more efficient .
Fluoroelastomer Accelerator
- Summary : Butyltriphenylphosphonium chloride is used in the production of certain fluoroelastomers .
- Method : Similar to its use with epoxy resins, the compound is mixed with the fluoroelastomer to speed up the production process .
- Results : The use of this compound can make the production of fluoroelastomers more efficient .
Thermosetting Powder Coating Accelerator
- Summary : Butyltriphenylphosphonium chloride is used to accelerate the cure of thermosetting powder coatings .
- Method : The compound is mixed with the coating material, acting as a catalyst to speed up the curing process .
- Results : The use of this compound can reduce the curing time of the coating, making the production process more efficient .
Safety And Hazards
Zukünftige Richtungen
Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest . This approach has been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles and for treatment of a variety of diseases such as neurodegeneration and cancer .
Eigenschaften
IUPAC Name |
butyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUDWFSVDFDDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884597 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltriphenylphosphonium chloride | |
CAS RN |
13371-17-0 | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)












